molecular formula C19H16FN5O3 B2683773 N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2194843-44-0

N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2683773
CAS RN: 2194843-44-0
M. Wt: 381.367
InChI Key: FADNTTRAZBRZGK-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research has focused on the synthesis of novel pyrimidine derivatives, exploring their potential as anticancer agents. For example, studies on pyrazolopyrimidines derivatives have revealed their significance as anticancer and anti-5-lipoxygenase agents, indicating a possible route for developing new cancer treatments (Rahmouni et al., 2016). Similarly, the creation of indole-pyrimidine hybrids has been investigated for their anticancer and antimicrobial activities, with several compounds showing promising results against cancer cell lines (Gokhale et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to have significant anti-inflammatory and analgesic properties, with some demonstrating high COX-2 selectivity indices and comparable activity to standard drugs (Abu‐Hashem et al., 2020).

Antiviral Activity

Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have explored their antiviral potential, particularly against retroviruses, with several derivatives displaying marked inhibition of retrovirus replication in cell culture. These findings suggest a pathway for developing new antiviral drugs (Hocková et al., 2003).

Antimicrobial Applications

The synthesis of novel pyridothienopyrimidines and their evaluation for antimicrobial activity have been part of the effort to address the growing concern of microbial resistance to existing antibiotics. Some of these compounds have shown promising results against various microbial strains, indicating their potential as new antimicrobial agents (Gad-Elkareem et al., 2011).

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c20-12-3-5-14(6-4-12)25-18(27)15(9-22-19(25)28)17(26)21-8-13-7-16(11-1-2-11)24-10-23-13/h3-7,9-11H,1-2,8H2,(H,21,26)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNTTRAZBRZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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